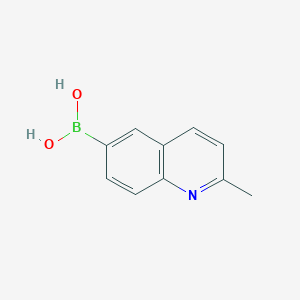
2-Methylquinoline-6-boronic acid
Vue d'ensemble
Description
“2-Methylquinoline-6-boronic acid” is a chemical compound with the empirical formula C15H15BN2O4 and a molecular weight of 298.10 . It is a derivative of boronic acid and is often used in laboratory settings .
Synthesis Analysis
The synthesis of boronic acids and their derivatives, such as “this compound”, often involves copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid . This method is known for its promising chemo- and regioselectivity and excellent functional-group tolerance .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a boronic acid group attached to a 2-methylquinoline moiety .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions make boronic acids useful in various sensing applications . Additionally, boronic acids are susceptible to side reactions in Suzuki-Miyaura (SM) couplings, including protodeboronation, oxidation, and palladium-catalyzed homocoupling .
Physical And Chemical Properties Analysis
“this compound” is a solid substance with a melting point of 208-213 °C . It should be stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
Comprehensive Analysis of 2-Methylquinoline-6-Boronic Acid Applications
This compound is a versatile compound with a wide range of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own dedicated section.
Sensing Applications: Boronic acids, including this compound, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in various sensing applications, both homogeneous assays and heterogeneous detection . These compounds can be used to detect at the interface of the sensing material or within the bulk sample.
Biological Labelling: The key interaction of boronic acids with diols also allows for their use in biological labelling. This application is crucial for tracking and observing biological processes, providing insights into cellular functions and protein dynamics .
Protein Manipulation and Modification: Boronic acids are employed in the manipulation and modification of proteins. This includes altering proteins for research purposes, such as changing their charge or hydrophobicity to study protein interactions and functions .
Separation Technologies: The unique properties of boronic acids facilitate the separation of biomolecules. This is particularly useful in the purification of proteins and nucleic acids, where specific interactions can be exploited to isolate target molecules from complex mixtures .
Development of Therapeutics: this compound has potential applications in the development of therapeutics. Its ability to interact with various biological molecules can be harnessed to create new drugs or to modify existing ones to enhance their efficacy or reduce side effects .
Controlled Release Systems: Incorporating boronic acids into polymers has led to the development of controlled release systems. Such systems can be used for the regulated delivery of insulin, showcasing the compound’s potential in diabetes treatment .
Electrophoresis of Glycated Molecules: Boronic acids are used in the electrophoresis of glycated molecules. This application is significant in the analysis of glycosylated proteins and lipids, which are important biomarkers in various diseases .
Building Materials for Analytical Methods: Finally, this compound can serve as a building material for microparticles and other analytical methods. This application is essential in the creation of new diagnostic tools and enhancing the capabilities of existing ones .
Mécanisme D'action
Target of Action
The primary target of 2-Methylquinoline-6-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, such as this compound, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The mode of action of this compound involves its interaction with the metal catalyst in the SM cross-coupling reaction. The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Specifically, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds, which can be used in various applications, from pharmaceuticals to materials science .
Pharmacokinetics
It’s known that the compound is solid at room temperature and should be stored at 2-8°c . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds, contributing to the development of new drugs, materials, and other chemical products .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Moreover, the storage conditions of the compound can affect its stability and efficacy
Safety and Hazards
“2-Methylquinoline-6-boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .
Orientations Futures
Boronic acids, including “2-Methylquinoline-6-boronic acid”, are increasingly being utilized in diverse areas of research . Their success in Suzuki–Miyaura (SM) cross-coupling reactions has led to the development of a variety of boronic acid reagents tailored for specific SM coupling conditions . Furthermore, the interaction of boronic acids with diols has opened up various areas of application, ranging from biological labeling and protein manipulation to the development of therapeutics . Future research will likely continue to explore these and other potential applications of boronic acids .
Propriétés
IUPAC Name |
(2-methylquinolin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-2-3-8-6-9(11(13)14)4-5-10(8)12-7/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMHGLOKEZYGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(C=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092790-20-9 | |
| Record name | (2-methylquinolin-6-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424185.png)
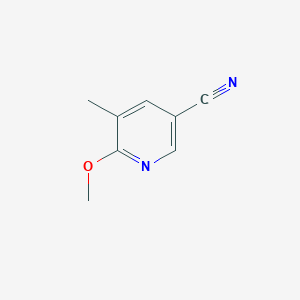
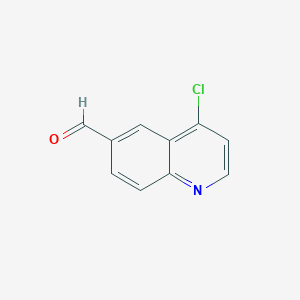

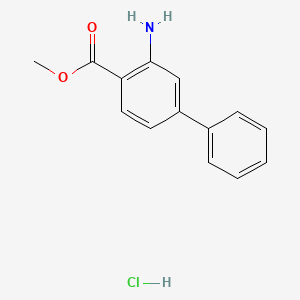
![3,5-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424194.png)
![6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424196.png)
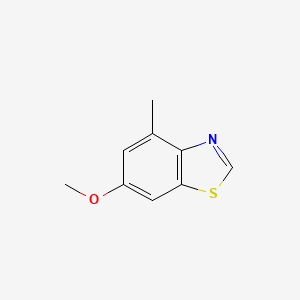
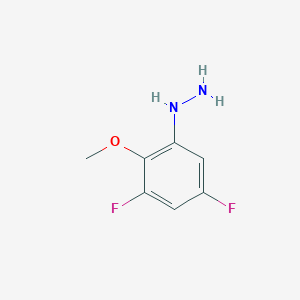
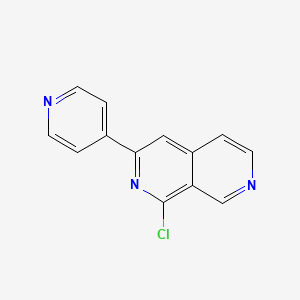

![3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424201.png)
![2-[4-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B1424203.png)
![4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424205.png)